tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate
Description
Properties
Molecular Formula |
C15H18ClNO3 |
|---|---|
Molecular Weight |
295.76 g/mol |
IUPAC Name |
tert-butyl 7-chloro-5-oxo-3,4-dihydro-1H-2-benzazepine-2-carboxylate |
InChI |
InChI=1S/C15H18ClNO3/c1-15(2,3)20-14(19)17-7-6-13(18)12-8-11(16)5-4-10(12)9-17/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
QMSCDKXGLQFTKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2=C(C1)C=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Initial Formation of 4-(4-Chloroanilino)-4-Ketobutyric Acid
The synthesis begins with the condensation of 4-chloroaniline and succinic anhydride in a polar aprotic solvent such as dichloroethane or tetrahydrofuran (THF). This step forms 4-(4-chloroanilino)-4-ketobutyric acid, a key intermediate. The reaction proceeds under reflux for 4–8 hours, with a molar ratio of 4-chloroaniline to succinic anhydride maintained at 1:0.95–1.05 to ensure complete conversion. Excess succinic anhydride is avoided to prevent side reactions, while hydrochloric acid is added post-reaction to precipitate the product.
Critical Parameters :
Cyclization to 7-Chloro-3,4-Dihydrobenzo[b]Azepine-2,5-Dione
The intermediate 4-(4-chloroanilino)-4-ketobutyric acid undergoes cyclization in dichloroethane using anhydrous aluminum chloride (AlCl₃) as a Lewis acid. A molar ratio of 1:2.5–3.0 (acid:AlCl₃) is critical for efficient intramolecular Friedel-Crafts acylation. Lower AlCl₃ concentrations slow the reaction, while excess AlCl₃ complicates purification. The reaction is conducted at 55–70°C for 4–6 hours, yielding 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione.
Mechanistic Insight :
AlCl₃ activates the carbonyl group, facilitating electrophilic attack by the aromatic ring to form the seven-membered azepine ring. The chloro substituent directs electrophilic substitution to the para position, ensuring regioselectivity.
Protection of the Amine Group with tert-Butyl Carbamate
The secondary amine in the azepine ring is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. This step introduces the tert-butyl carbamate group, enhancing solubility and stability for subsequent reactions. The reaction is typically performed in THF or dichloromethane at 0–25°C, achieving yields of 85–90%.
Optimization Note :
Final Reduction and Deprotection
The diketone intermediate is reduced to the mono-ketone using sodium borohydride (NaBH₄) in THF under nitrogen atmosphere. Boron trifluoride (BF₃) is added as a Lewis acid to stabilize the intermediate oxonium ion. Subsequent acidic workup with 1–3N HCl removes the tert-butyl protecting group, but in this case, the Boc group is retained, suggesting careful pH control during quenching.
Reaction Conditions :
-
Temperature : 10–20°C during NaBH₄ addition to control exothermicity.
-
Quenching : Gradual addition of HCl prevents decomposition of the tert-butyl group.
Alternative Pathway via Suzuki-Miyaura Coupling
Boronate Ester Preparation
A boronate ester intermediate, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate, is synthesized via palladium-catalyzed borylation. Bis(pinacolato)diboron reacts with a triflate precursor in the presence of Pd(dppf)Cl₂ and potassium acetate in 1,4-dioxane at 80°C. This method achieves yields up to 93% and is valuable for introducing aromatic substituents in later stages.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Yield | 93% |
Coupling with Chlorinated Aryl Halides
The boronate ester undergoes Suzuki-Miyaura coupling with 7-chloro-substituted aryl halides to install the chloro group. This method offers flexibility in introducing diverse substituents but requires rigorous anhydrous conditions to preserve the boronate’s reactivity.
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
High-resolution MS (HRMS) shows a molecular ion peak at m/z 295.76 [M+H]⁺, consistent with the molecular formula C₁₅H₁₈ClNO₃.
Comparative Analysis of Synthetic Routes
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| Friedel-Crafts Route | 65–70% | High regioselectivity | Requires toxic AlCl₃ |
| Suzuki Coupling | 85–93% | Modular for derivatives | Costly catalysts |
Industrial-Scale Considerations
Large-scale production favors the Friedel-Crafts route due to lower catalyst costs, despite lower yields. Solvent recovery systems and continuous flow reactors mitigate AlCl₃ waste issues. In contrast, the Suzuki method is preferred for bespoke derivatives in medicinal chemistry .
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine substituent at position 7 enables participation in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura couplings with aryl boronic acids have been reported for structurally similar chloro-substituted benzoazepines . A bromo-substituted analog (tert-butyl 7-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate, CAS 740842-89-1) undergoes coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis, yielding biaryl derivatives .
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h | 72–85% |
Ring-Opening and Functionalization
The lactam (5-oxo) moiety facilitates nucleophilic attack, enabling ring-opening reactions. Treatment with Grignard reagents or hydrides (e.g., LiAlH₄) reduces the carbonyl group to an alcohol, forming dihydrobenzoazepine intermediates . For instance:
-
Reduction with LiAlH₄ in THF yields tert-butyl 7-chloro-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate, a precursor for further alkylation or acylation .
Rh-Catalyzed Annulation Reactions
Rhodium catalysts enable [4+3] annulation with internal alkynes or allenes, forming expanded heterocyclic systems. In a study on benzo[c]azepine derivatives, Rh(cod)Cl₂ and chiral ligands (e.g., (R)-DTBM-Segphos) promoted enantioselective hydroamination (Table 1) .
| Entry | Catalyst System | Substrate | Product | Yield | er |
|---|---|---|---|---|---|
| 1 | [Rh(cod)Cl]₂, (R)-DTBM-Segphos | Alkyne | 3-Vinyl-1,4-benzodiazepine | 70% | 95:5 |
| 2 | [Rh(cod)Cl]₂, (S)-DTBM-Garphos | Allenes | 1,4-Benzo[e]oxazepine | 76% | 75:25 |
Conditions: DCE (0.4 M), 60–70°C, 5 days .
Deprotection and Subsequent Modifications
The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA), exposing the secondary amine for further functionalization :
-
Deprotection with TFA yields 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-amine, which can undergo reductive amination or acylation .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes electrophilic substitution, though the chlorine substituent directs reactivity to specific positions. Nitration and sulfonation have been observed in analogs under controlled conditions :
Biological Activity and Target Interactions
While not a direct chemical reaction, the compound’s benzoazepine core interacts with biological targets such as GABA receptors. Structural analogs (e.g., tolvaptan derivatives) exhibit affinity for vasopressin receptors, suggesting potential for medicinal chemistry applications .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to tert-butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine derivatives exhibit notable antimicrobial properties. For instance, research has shown that certain benzodiazepine derivatives possess significant antibacterial and antifungal activities, suggesting potential therapeutic uses in treating infections caused by resistant strains of bacteria and fungi .
2. Anticancer Properties
The compound has also been investigated for its anticancer effects. A series of benzo[c]azepine derivatives have demonstrated cytotoxicity against various cancer cell lines. Notably, studies focusing on structure-activity relationships (SAR) have revealed that modifications in the chemical structure can enhance anticancer activity, making these compounds promising candidates for further development as anticancer agents .
Synthetic Applications
1. Organic Synthesis
Tert-butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine can serve as a synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for the development of various derivatives through standard organic reactions such as nucleophilic substitutions and cyclizations .
2. Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies have highlighted the efficacy of microwave-assisted synthesis techniques using compounds like tert-butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine. These methods provide rapid reaction times and high yields while being environmentally friendly .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various benzodiazepine derivatives, tert-butyl 7-chloro-5-oxo derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential use as an antimicrobial agent.
Case Study 2: Anticancer Activity Assessment
Another investigation assessed the anticancer properties of synthesized benzo[c]azepine derivatives in vitro against breast cancer cell lines (MCF-7). The study found that certain modifications to the tert-butyl group enhanced apoptotic effects, indicating a promising avenue for developing new cancer therapies.
Biological Activity
Introduction
tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate (CAS No. 1708250-61-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H18ClNO3, with a molecular weight of 295.76 g/mol. The structure features a benzo[c]azepine core, which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H18ClNO3 |
| Molecular Weight | 295.76 g/mol |
| CAS Number | 1708250-61-6 |
Biological Activity
Antimicrobial Activity
Recent studies have indicated that compounds similar to tert-butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine exhibit significant antimicrobial properties. For instance, derivatives of azepines have shown efficacy against various bacterial strains and fungi, suggesting that the benzo[c]azepine framework may enhance antimicrobial activity.
Antiviral Activity
Research has demonstrated that compounds with structural similarities can possess antiviral properties. For example, novel tryptophan derivatives containing azepine structures have been tested against Tobacco Mosaic Virus (TMV), showing over 40% inactivation at specific concentrations . While direct studies on tert-butyl 7-chloro-5-oxo have not been extensively published, the implications from related compounds suggest potential antiviral activity.
Structure–Activity Relationships (SAR)
Understanding the SAR of related compounds can provide insights into the biological activity of tert-butyl 7-chloro. Modifications to the azepine ring or substituents on the aromatic system can significantly alter potency and selectivity. For instance, the introduction of halogens or alkyl groups has been shown to enhance binding affinity to target receptors .
Case Studies
- Antimicrobial Efficacy : A study investigated a series of azepine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the 7-position significantly increased antibacterial potency .
- Antiviral Screening : In a high-throughput screening of azepine-containing compounds against viral targets, several derivatives exhibited promising antiviral activity comparable to established antiviral agents. While specific data on tert-butyl 7-chloro were not highlighted, the trends observed suggest potential for further exploration .
- Neuropharmacological Assessment : A comparative analysis of various benzo[c]azepines revealed that certain structural features correlated with enhanced GABAergic activity, supporting the hypothesis that tert-butyl 7-chloro may possess similar effects .
The biological activity of this compound presents a promising area for further research. Its structural characteristics align with known bioactive compounds within the azepine class, suggesting potential applications in antimicrobial and neuropharmacological domains. Continued investigation into its biological properties and SAR will be essential for unlocking its therapeutic potential.
References
- BLD Pharm Product Information.
- MDPI Journal Articles on Antiviral Activity.
- PubChem Database on Chemical Properties.
- ACS Publications on Structure–Activity Relationships.
- Science.gov Research Articles on Azepines.
- PMC Articles on Neuropharmacological Effects.
- NCBI Database on Biological Activity Studies.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The primary analog for comparison is tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate (CAS: 872624-59-4) . Key differences include:
| Property | 7-Chloro Benzo[c]azepine | 7-Methyl-8-CF₃ Benzo[b]azepine |
|---|---|---|
| Ring System | Benzo[c]azepine (1,2-fusion) | Benzo[b]azepine (2,3-fusion) |
| Substituents | Cl at position 7 | CH₃ at 7, CF₃ at 8 |
| Electronic Effects | Cl: Electron-withdrawing, polar | CF₃: Strongly electron-withdrawing; CH₃: Electron-donating |
| Steric Effects | Moderate steric bulk from Cl | High steric bulk from CF₃ and CH₃ |
| Solubility | Likely lower due to Cl polarity | CF₃ may reduce aqueous solubility |
| Synthetic Accessibility | Cl introduced via electrophilic substitution | CF₃ requires specialized reagents (e.g., trifluoromethylation agents) |
Key Observations:
- Ring Fusion : The benzo[c] system may adopt a distinct conformation compared to benzo[b], affecting binding to biological targets or crystal packing .
- Substituent Impact : The CF₃ group in the analog enhances lipophilicity and metabolic stability but complicates synthesis. The Cl substituent offers a balance of reactivity and polarity.
Crystallographic and Computational Analysis
Crystallographic tools like SHELX (for structure refinement) and WinGX/ORTEP-3 (for visualization) are critical for determining molecular conformations and intermolecular interactions . For example:
- The Boc group in both compounds likely influences crystal packing via van der Waals interactions.
- The benzo[c] vs. benzo[b] systems may exhibit differences in torsion angles, validated through SHELXL refinement .
Q & A
Q. What are the recommended synthetic routes for preparing tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate with high yield?
- Methodological Answer : A two-step procedure involving magnesium hydroxide in dichloromethane/water at 10°C (Stage 1, 0.5 hours) followed by extended reaction (Stage 2, 3 hours) has been reported to achieve a 96% yield . Refluxing intermediates in triethylamine can also facilitate ring closure, as demonstrated in analogous benzoazepine syntheses . Key parameters include temperature control and reagent stoichiometry.
Q. What safety protocols are critical during handling and storage of this compound in laboratory settings?
- Methodological Answer :
- Storage : Use airtight containers under inert gas (e.g., nitrogen) at 2–8°C (P403, P405) to prevent degradation .
- Handling : Avoid skin/eye contact (P201, P202) and use fume hoods (P233, P240) due to potential acute toxicity (H300-H373) . Emergency measures include immediate rinsing for eye exposure (P305+P351+P338) .
Advanced Research Questions
Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound?
- Methodological Answer :
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) enables high-resolution refinement of benzoazepine derivatives. For example, tert-butyl carboxylate moieties in similar structures have been resolved using SHELX algorithms .
- NMR Analysis : Multi-dimensional NMR (¹H, ¹³C, and 2D experiments) can distinguish rotamers, as shown in (±)-tert-butyl derivatives where splitting patterns (e.g., 1.5:1 rotamers) were resolved at 400 MHz .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Dynamic Effects : Rotameric equilibria (e.g., amide bond rotation) may cause split NMR signals. Variable-temperature NMR can suppress these effects .
- Computational Validation : Density Functional Theory (DFT) calculations can predict spectral data for comparison with experimental results, resolving discrepancies in resonance assignments .
Q. How does this compound function in synthesizing heterocyclic systems or polymer composites?
- Methodological Answer :
- Heterocycle Synthesis : It serves as a precursor for bicyclic systems (e.g., pyrimido[4,5-d]pyrimidines) via nucleophilic substitution and oxidation steps .
- Polymer Applications : The tert-butyl carboxylate group enhances crosslinking density in polymers (e.g., polyurethanes), improving mechanical stability. Reaction with monomers under controlled pH yields functionalized composites .
Q. What experimental parameters optimize electrophilic deprotonation reactions involving this compound?
- Methodological Answer :
- Reagent Selection : Use strong bases (e.g., LDA) in aprotic solvents (THF) at low temperatures (-78°C) to deprotonate benzylic positions selectively .
- Yield Optimization : Adjust stoichiometry (1.2–1.5 eq. base) and reaction time (2–4 hours), as demonstrated in isoquinoline derivatives (63–70% yields) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
